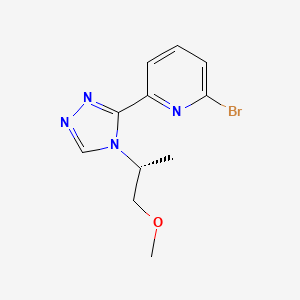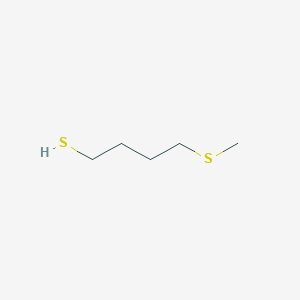![molecular formula C12H11BrF2N2O B13324590 6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, two fluorine atoms, and a spiro linkage between a cyclohexane ring and a pyrrolopyridine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Spiro Linkage: The spiro linkage is formed by reacting the pyrrolopyridine core with a cyclohexane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketone or carboxylic acid derivatives.
科学的研究の応用
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Biology: Researchers use this compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
作用機序
The mechanism of action of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-Bromo-2,4-difluorobenzene: A simpler aromatic compound with similar halogenation but lacking the spirocyclic structure.
Pyrrolopyrazine Derivatives: Compounds with a similar pyrrole ring but different biological activities and applications.
Indole Derivatives: Compounds with a similar aromatic core but different substituents and biological properties.
Uniqueness
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H11BrF2N2O |
|---|---|
分子量 |
317.13 g/mol |
IUPAC名 |
6-bromo-4',4'-difluorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C12H11BrF2N2O/c13-7-5-8-9(16-6-7)11(10(18)17-8)1-3-12(14,15)4-2-11/h5-6H,1-4H2,(H,17,18) |
InChIキー |
LVEBWQIKGWUCGZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC12C3=C(C=C(C=N3)Br)NC2=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



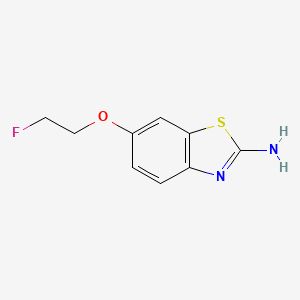
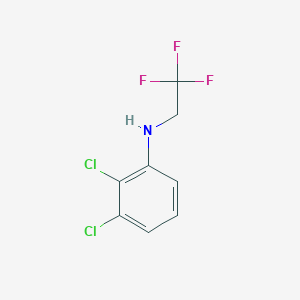
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
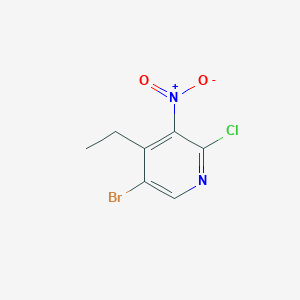
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
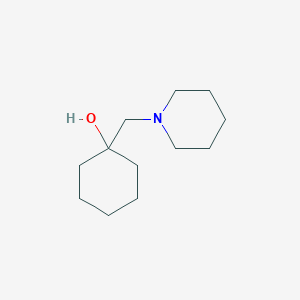
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)
